molecular formula C25H25N3O4S B5504325 N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide

N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B5504325
M. Wt: 463.6 g/mol
InChI Key: AQJBFRBVPOSNFJ-NLRVBDNBSA-N
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Description

N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.15657746 g/mol and the complexity rating of the compound is 742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of N-acylhydrazone Isomers : A study by Purandara, Foro, and Gowda (2021) describes the crystal structures of isomers related to the compound, providing insights into their molecular conformations and interactions, which are crucial for understanding their reactivity and potential applications (Purandara, Foro, & Gowda, 2021).

Biochemical Applications

  • Carbonic Anhydrase Inhibitory Effects : Gul et al. (2016) synthesized similar benzenesulfonamide derivatives and evaluated their inhibitory effects on human carbonic anhydrase, suggesting potential applications in targeting this enzyme (Gul et al., 2016).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds : Research by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of compounds with structural similarities and evaluated their antimicrobial properties, hinting at potential applications in combating bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition Studies

  • Sulfonamide Hybrid Schiff Bases of Anthranilic Acid : Kausar et al. (2019) synthesized Schiff bases related to the compound and screened them for enzyme inhibition potential, highlighting their biological significance (Kausar et al., 2019).

Photochemical Properties

  • Photochemical Decomposition Studies : Zhou and Moore (1994) investigated the photochemical properties of a structurally similar sulfonamide, which could be relevant for understanding the light-induced reactivity of these compounds (Zhou & Moore, 1994).

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Pişkin, Canpolat, and Öztürk (2020) synthesized derivatives with potential applications in photodynamic therapy, a technique used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Enzyme Inhibition

  • Synthesis and Crystal Structure of Cyclooxygenase-2 Inhibitors : Al-Hourani et al. (2016) synthesized and structurally analyzed a compound with enzyme inhibition potential, complemented by molecular docking studies (Al-Hourani et al., 2016).

Anticancer Activity

  • Nanomolar Activity Against Breast Cancer Cell Lines : Prasetiawati et al. (2022) synthesized a hydrazine derivative with potent anti-cancer activity against breast cancer cell lines, highlighting the therapeutic potential of such compounds (Prasetiawati et al., 2022).

Synthesis and In Vitro Antimycobacterial Activity

  • Triazine Derivatives with Antimycobacterial Activity : Raval's (2009) study focused on synthesizing and evaluating the efficacy of triazine derivatives against Mycobacterium tuberculosis (Raval, 2009).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-3-17-32-23-15-11-21(12-16-23)18-26-27-25(29)19-28(22-13-9-20(2)10-14-22)33(30,31)24-7-5-4-6-8-24/h3-16,18H,1,17,19H2,2H3,(H,27,29)/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJBFRBVPOSNFJ-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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